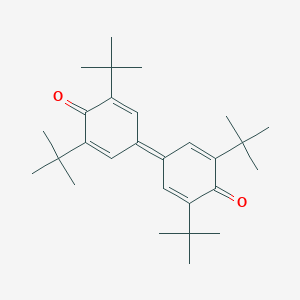

3,3',5,5'-Tetra-tert-butyldiphenoquinone

Description

Significance in Contemporary Organic Chemistry

3,3',5,5'-Tetra-tert-butyldiphenoquinone has emerged as a versatile and efficient oxidant in modern organic synthesis. Its utility is highlighted in a range of catalytic processes, particularly those involving N-heterocyclic carbenes (NHCs). These organocatalytic systems, which operate under mild, transition-metal-free conditions, benefit from DPQ's strong oxidizing power.

Key Applications in Organic Synthesis:

Oxidative Esterification and Amidation: In NHC-catalyzed reactions, DPQ facilitates the oxidative esterification of various aldehydes. organic-chemistry.org This process often yields highly useful active esters, such as hexafluoroisopropyl esters, which are valuable intermediates for subsequent amide bond formation. organic-chemistry.org

Oxidative Acylation: Cooperative carbene catalysis utilizing DPQ enables the selective oxidative acylation of alcohols with aldehydes. A notable advantage of this method is its tolerance of sensitive functional groups, such as amino groups. organic-chemistry.org

Oxidative Azidation: The transition-metal-free system employing an NHC catalyst and DPQ also allows for the mild oxidative azidation of aldehydes. organic-chemistry.org

Oxidative N-Acylation: DPQ serves as the oxidant in the direct oxidative N-acylation of primary amides with aryl or α,β-unsaturated aldehydes. This reaction provides an efficient pathway to synthesize N-sulfonylcarboxamides, N-sulfinylcarboxamides, and dicarboxyimides in good yields. organic-chemistry.org

Coupling of Grignard Reagents: As an effective electron acceptor, DPQ promotes the oxidative dimerization of a wide array of functionalized Grignard compounds. organic-chemistry.org

A significant advantage of using DPQ over other oxidants like benzoquinone is the non-nucleophilic character of its reduced product, 4,4'-bis(2,6-di-tert-butylphenol). organic-chemistry.orgresearchgate.net This feature prevents interference with electrophilic species that may be present in the reaction mixture, thereby broadening the scope and applicability of the synthetic methodology. organic-chemistry.org

| Property | Value |

| Molecular Formula | C28H40O2 |

| Molecular Weight | 408.63 g/mol |

| Appearance | Yellow to brown to red powder/crystals |

| CAS Number | 2455-14-3 |

Interactive Data Table of Physicochemical Properties

Central Role in Redox Systems and Oxidative Processes

The chemical behavior of this compound is fundamentally governed by its redox properties. It functions as a two-electron acceptor, a characteristic that underpins its utility as an oxidant in numerous chemical reactions. organic-chemistry.org Upon accepting two electrons and two protons, DPQ is converted to its reduced form, 4,4'-bis(2,6-di-tert-butylphenol), which can be easily separated from the reaction products. organic-chemistry.orgresearchgate.net

The redox cycle can be completed by the reoxidation of the bisphenol product back to DPQ using molecular oxygen in the presence of a base, often in near-quantitative yields. This cyclical nature implies that molecular oxygen can be considered the terminal oxidant in these processes, adding to the sustainability of the reactions. organic-chemistry.org

Electrochemical studies, such as cyclic voltammetry, have been employed to quantify the redox behavior of DPQ. These studies reveal the specific potentials at which the compound undergoes oxidation and reduction, providing valuable insights into its electron-accepting capabilities. The diphenoquinone (B1195943) moiety is planar, which facilitates electron transfer processes. researchgate.net

Selected Electrochemical Data for this compound:

| Scan Rate | Epa (V) | Epc (V) |

| 50 mV/s | -0.19 | -0.72, 0.27 |

| 500 mV/s | -0.57, 0.48 | - |

Epa: Anodic peak potential, Epc: Cathodic peak potential. Data obtained from cyclic voltammetry in DMF with a platinum electrode. researchgate.net

The steric bulk provided by the four tert-butyl groups plays a crucial role in the stability and reactivity of both the quinone and the corresponding phenoxyl radicals, influencing the kinetics and thermodynamics of the electron transfer processes. This structural feature contributes to the selectivity observed in its reactions.

Relevance in Functional Material Design

The unique electronic properties and reversible redox behavior of this compound make it a molecule of interest for the design of advanced functional materials. Although this area of research is still developing, the inherent characteristics of DPQ suggest its potential for incorporation into electroactive materials. guidechem.com

One demonstrated application of DPQ in materials science is its use as a dehydrogenating agent for the synthesis of polyquinones. In this process, DPQ facilitates the polymerization of hydroquinone (B1673460) or 1,4-benzoquinone. researchgate.net The resulting polyquinones are of interest due to their π-conjugated structures and redox-active chains, which could be exploited in applications such as organic electronics or energy storage. researchgate.net The concurrent production of 4,4'-bis(2,6-di-tert-butylphenol), a known polymer stabilizer, adds to the practical appeal of this synthetic approach. researchgate.net

The ability of the diphenoquinone core to accept electrons suggests its potential use as a component in charge-transfer complexes. The formation of such complexes is a key principle in the design of organic conductors and semiconductors. While specific charge-transfer complexes involving DPQ are not extensively documented in the literature reviewed, the fundamental properties of the molecule align with the requirements for an electron-acceptor component in such materials.

Furthermore, the reversible switching between the oxidized (quinone) and reduced (bisphenol) states could theoretically be harnessed for the development of molecular switches or sensors. Such systems change their physical or chemical properties in response to an external stimulus, and the distinct spectroscopic and electronic signatures of the two states of the DPQ/bisphenol pair could provide a basis for such functionality. However, concrete examples of DPQ being integrated into such devices are yet to be widely reported. The exploration of DPQ and its derivatives in the field of functional materials remains an active and promising area of research.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIGHOCYKUBBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179291 | |

| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2455-14-3 | |

| Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2455-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetra-tert-butyl-4,4'-dibenzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRA-TERT-BUTYL-4,4'-DIPHENOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M92Z38Q9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Oxidative Coupling Approaches

The principal route to 3,3',5,5'-Tetra-tert-butyldiphenoquinone involves the oxidative C-C coupling of 2,6-di-tert-butylphenol (B90309). This transformation can be catalyzed by a variety of systems, including alkaline catalysts, transition metal complexes, and electrochemical methods. The mechanism generally proceeds through the formation of a phenoxyl radical, which then dimerizes.

Oxidation of Sterically Hindered Phenols

The oxidation of 2,6-di-tert-butylphenol is the most common and direct method for synthesizing this compound. The steric hindrance provided by the tert-butyl groups directs the coupling to the para position, leading to the desired diphenoquinone (B1195943) product.

Alkaline catalysts play a crucial role in the synthesis of this compound, often by facilitating the deprotonation of the phenol (B47542) to form the more easily oxidized phenolate (B1203915) anion. researchgate.net

One study highlights the use of an effective heterogeneous alkaline catalyst, referred to as POC (phenols oxidation catalyst), for the oxidation of 2,6-di-tert-butylphenol. The research investigated the influence of the concentration of aqueous potassium hydroxide (B78521) (KOH) solution on the yield of the diphenoquinone. The results indicated that the reaction rate was significantly influenced by the alkali concentration, with a 60% aqueous KOH solution showing a faster reaction rate compared to lower concentrations. researchgate.net The use of the POC catalyst was found to be even more efficient, achieving the maximum yield of diphenoquinone much faster than with the aqueous KOH solution alone. researchgate.net

The proposed mechanism in an alkaline medium involves a single-electron transfer from the phenolate anion to form a phenoxy radical. This radical then undergoes dimerization to form the corresponding biphenyldiol, which is subsequently oxidized to the final diphenoquinone product. researchgate.net

Table 1: Effect of KOH Concentration on this compound Yield

| Catalyst System | KOH Concentration | Reaction Time for Max. Yield (min) |

|---|---|---|

| Aqueous KOH | 20% | > 180 |

| Aqueous KOH | 30% | ~150 |

| Aqueous KOH | 40% | ~120 |

| Aqueous KOH | 50% | ~90 |

| Aqueous KOH | 60% | ~60 |

| POC Catalyst | - | < 30 |

(Data compiled from graphical representations in the cited source) researchgate.net

Transition metal complexes are widely employed as catalysts for the oxidative coupling of 2,6-di-tert-butylphenol, often in the presence of an alkaline promoter. These catalysts facilitate the electron transfer process and can enhance both the rate and selectivity of the reaction.

Cobalt (Co) Complexes: Binuclear Co(II) complexes have been successfully used to synthesize this compound through the C-C coupling of 2,6-di-tert-butylphenol. researchgate.net The reaction is typically carried out in a solvent mixture such as dichloromethane/methanol. researchgate.net Cobalt complexes are known to interact with molecular oxygen to form active oxygen species that can then oxidize the phenol. researchgate.net Cobalt-porphyrin complexes, in the presence of a base like sodium carbonate, have also been shown to catalyze the aerobic oxidative coupling of phenols. researchgate.net

Copper (Cu) Complexes: Copper complexes are also effective catalysts for this transformation. Alkali-promoted Cu–Mg–Al hydrotalcites have been utilized as recyclable heterogeneous catalysts for the selective oxidation of 2,6-di-tert-butylphenol to this compound using molecular oxygen. researchgate.net The presence of an alkali, such as KOH, is crucial for the reaction to proceed, as it deprotonates the phenol to the more reactive phenolate species. researchgate.net The proposed mechanism involves the oxidation of the phenolate by Cu(II) to generate a radical intermediate, which then undergoes C-C coupling. The resulting Cu(I) is then re-oxidized to Cu(II) by molecular oxygen, completing the catalytic cycle. researchgate.net Other copper-based systems, such as Cu(II) Schiff base complexes, also exhibit catalytic activity for this oxidation, where the reaction mechanism is believed to involve the reversible formation of a copper-dioxygen adduct. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Synthesis

| Catalyst | Co-catalyst/Base | Oxidant | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Binuclear Co(II) complex | - | Air | Dichloromethane/Methanol | - | researchgate.net |

| T(p-OMe)PPCo | Na2CO3 | O2 | - | Satisfactory | researchgate.net |

| Cu–Mg–Al hydrotalcite | KOH | O2 | - | High | researchgate.net |

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the synthesis of this compound. Anodic oxidation allows for controlled oxidation of the phenol substrate, potentially avoiding the use of harsh reagents and simplifying product purification.

The anodic oxidation of sterically hindered phenols has been investigated as a means of phenolic coupling. taylorfrancis.com While the primary goal in some studies has been the synthesis of the corresponding biphenols or quinone acetals, the diphenoquinone is a potential product of this process. taylorfrancis.com The electrosynthesis is highly dependent on the solvent-electrolyte system. taylorfrancis.com For instance, in alkaline media, the electrochemical oxidation of 2,6-di-tert-butylphenol can favor the formation of other products, whereas neutral to acidic media are more likely to lead to the desired C-C coupled products. nih.gov

The mechanism of electrochemical oxidation involves the generation of a phenoxy radical at the anode surface. This radical can then dimerize to form the biphenyldiol, which can be further oxidized electrochemically to the diphenoquinone. The electrochemical properties of this compound have been studied, and it exhibits reversible redox behavior, being reducible to the corresponding biphenyldiol. researchgate.net

Conversion from Corresponding Biphenyldiols

This compound can also be synthesized through the oxidation of its reduced form, 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol. This biphenyldiol is often an intermediate in the oxidative coupling of 2,6-di-tert-butylphenol. researchgate.net

The oxidation of 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol to the corresponding diphenoquinone can be achieved using various oxidizing agents. One study demonstrated that this oxidation can be efficiently carried out with atmospheric oxygen in the absence of base catalysts by using dimethylformamide as the solvent and seeding the reaction with a small amount of the final diphenoquinone product. researchgate.net The reoxidation of the biphenyldiol is also a key step in catalytic cycles where this compound is used as an oxidant and is then regenerated in situ. organic-chemistry.org This regeneration is often accomplished using molecular oxygen in the presence of a base. organic-chemistry.org

Green Chemistry Principles in Synthetic Strategies

The synthesis of this compound has been approached with considerations for green chemistry principles, aiming to reduce waste, use safer reagents, and improve energy efficiency.

A key aspect of green synthesis is the use of molecular oxygen, often from the air, as the terminal oxidant. researchgate.netlookchem.com This is a significant improvement over stoichiometric inorganic oxidants, which generate copious amounts of waste. lookchem.com The only byproduct in the ideal aerobic oxidation is water, making it an environmentally benign process.

The development of recyclable heterogeneous catalysts, such as alkali-promoted Cu–Mg–Al hydrotalcites, is another important green strategy. researchgate.net These solid catalysts can be easily separated from the reaction mixture and reused, minimizing catalyst waste and simplifying product purification. researchgate.net The use of Lewis acids as catalysts in the presence of molecular oxygen also presents a methodology with advantages such as high yields, the use of accessible and inexpensive catalysts, and easy work-up procedures under green conditions. lookchem.com

Furthermore, conducting the synthesis in more environmentally friendly solvents, or even in aqueous media, contributes to the greenness of the process. Electrochemical synthesis, as mentioned earlier, aligns well with green chemistry principles by replacing chemical oxidants with electricity and often operating under mild conditions. nih.gov

Elucidation of Reaction Mechanisms

Formation via Phenoxy Radical Intermediates

The initial and crucial step in the synthesis is the generation of the 2,6-di-tert-butylphenoxyl radical. This is typically achieved by a one-electron oxidation of the corresponding phenoxide anion, which is formed in the presence of a base. The presence of bulky tert-butyl groups at the ortho positions sterically hinders reactions at these sites and stabilizes the resulting radical, making the para-position the most likely site for subsequent reactions.

The formation of this phenoxyl radical has been detected and characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy, confirming its central role as a reactive intermediate. The stability of this radical is a key factor that dictates the course of the reaction, favoring the desired C-C bond formation.

Pathways of Radical Coupling

Once the 2,6-di-tert-butylphenoxyl radicals are formed, they can undergo coupling reactions. The steric hindrance imposed by the ortho-tert-butyl groups strongly disfavors C-O coupling, which would lead to polymeric ether byproducts. Instead, the coupling predominantly occurs between the para-carbon of one radical and the para-carbon of another. This C-C coupling results in the formation of a dienone intermediate, which then tautomerizes to the more stable 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol.

This biphenol is a stable intermediate that can often be isolated. The final step in the formation of this compound is the two-electron oxidation of this biphenol intermediate. This oxidation can be effected by the same oxidizing agent used for the initial phenol oxidation or by a subsequent oxidant.

The selectivity between C-C and C-O coupling is a critical aspect of the synthesis. The choice of catalyst and reaction conditions plays a significant role in directing the reaction towards the desired C-C coupled product.

Electron Transfer Mechanisms in Synthesis

The generation of the initial phenoxy radical is fundamentally an electron transfer process. Various synthetic methodologies employ different strategies to achieve this single-electron transfer (SET).

Catalytic Systems: A wide range of transition metal complexes, including those of copper, cobalt, and iron, are effective catalysts for the oxidative coupling of 2,6-di-tert-butylphenol. In these systems, the metal center acts as an electron shuttle. The mechanism generally involves the coordination of the phenolate to the metal center, followed by an inner-sphere electron transfer from the phenolate to the metal, generating the phenoxy radical and a reduced form of the metal catalyst. The catalyst is then re-oxidized by a terminal oxidant, such as molecular oxygen, completing the catalytic cycle.

Metal-organic frameworks (MOFs) have also been employed as efficient electron-transfer catalysts for this transformation. rsc.orgrsc.org Their porous structure and tunable electronic properties can facilitate the selective oxidation of 2,6-di-tert-butylphenol. rsc.orgrsc.org

Electrochemical Synthesis: An alternative approach that explicitly relies on electron transfer is electrochemical synthesis. In this method, an electric current is passed through a solution of 2,6-di-tert-butylphenol, causing its oxidation at the anode. This anodic oxidation involves the direct removal of an electron from the phenol or phenoxide, generating the phenoxyl radical. The subsequent coupling and further oxidation steps then proceed as previously described. Electrochemical methods offer a clean and reagent-free approach to the synthesis. taylorfrancis.com

The table below summarizes the influence of different catalytic systems on the product distribution in the oxidation of 2,6-di-tert-butylphenol.

| Catalyst System | Primary Product(s) | Mechanistic Feature |

| Copper(II) Complexes | This compound, 2,6-di-tert-butyl-p-benzoquinone | Involves a reactive copper(II)-dioxygen species. researchgate.net |

| Cobalt(II) Complexes | This compound | Catalyzes C-C coupling reaction. nih.govresearchgate.net |

| Iron Porphyrins | This compound, 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenol | Utilizes tert-butyl hydroperoxide as the oxidant. nih.gov |

| Molybdate Surfactants | This compound | Catalytically active in aqueous media. rsc.org |

| Electron-deficient MOF | Dimeric and trimeric phenol derivatives, quinone derivative | Acts as an efficient electron-transfer catalyst. rsc.orgrsc.org |

Advanced Redox Chemistry and Electrochemistry

Fundamental Redox Characteristics

At its core, the redox behavior of 3,3',5,5'-Tetra-tert-butyldiphenoquinone is defined by its capacity to act as an electron acceptor and the reversibility of its reduction processes.

This compound is recognized as a two-electron acceptor. In chemical reactions, it can sequentially or concertedly accept two electrons to form the corresponding hydroquinone (B1673460), 3,3',5,5'-tetra-tert-butyl-1,1'-biphenyl-4,4'-diol. This property makes it a valuable oxidizing agent in various synthetic organic chemistry applications. The acceptance of two electrons allows for the oxidation of a substrate, while the diphenoquinone (B1195943) itself is reduced.

A key feature of diphenoquinones, including the tetra-tert-butyl substituted variant, is their ability to undergo rapid and reversible reduction. This reversibility is a critical aspect of their electrochemical behavior and is essential for their potential application in areas such as redox-active materials. The stability of the reduced species allows for the facile transfer of electrons back and forth, a hallmark of efficient redox systems.

Electrochemical Behavior and Characterization

The electrochemical properties of this compound have been elucidated through techniques such as cyclic voltammetry, which provide insights into its reduction potentials and the influence of its molecular structure on its electrochemical response.

Cyclic voltammetry is a powerful tool for investigating the redox behavior of this compound. Studies have shown that this compound exhibits well-defined and reversible reduction and oxidation peaks. In a typical voltammogram, two reversible processes are observed. One is an oxidative process, and the other is a reductive process. Specifically, the reduction of this compound to 3,3',5,5'-tetra-tert-butyl-1,1'-biphenyl-4,4'-diol has been observed at specific potentials.

The table below, compiled from research findings, details the electrochemical data for this compound in dimethylformamide (DMF) containing tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the supporting electrolyte. The potentials are reported with respect to a silver/silver chloride (Ag/AgCl) reference electrode.

Electrochemical Data for this compound

| Scan Rate (mV s⁻¹) | Epc (V) | Epa (V) | E½ (V) |

|---|---|---|---|

| 50 | -0.72 | -0.57 | -0.645 |

| 500 | -0.48 | -0.19 | -0.335 |

Epc: Cathodic Peak Potential, Epa: Anodic Peak Potential, E½: Half-wave Potential

The four bulky tert-butyl groups positioned at the 3,3',5,5' positions of the diphenoquinone core exert significant steric hindrance. This steric bulk plays a crucial role in modulating the electrochemical properties of the molecule. While direct quantitative studies on the steric influence for this specific molecule are not extensively detailed in the available literature, inferences can be drawn from the behavior of other sterically hindered quinones.

Generally, bulky substituents can influence the planarity of the molecule, which in turn can affect the electronic communication between the two quinone rings. This can lead to shifts in the reduction potentials. Furthermore, steric hindrance can impact the solvation of the molecule and its reduced forms, thereby altering the thermodynamics and kinetics of the electron transfer process. The presence of these bulky groups also contributes to the stability of the molecule and its redox products by preventing unwanted side reactions, such as dimerization.

Electron Transfer Kinetics and Thermodynamics

The study of electron transfer kinetics and thermodynamics provides a deeper understanding of the rates and energy changes associated with the redox processes of this compound.

Investigations into Reaction Rates and Activation Parameters

Detailed experimental data on the specific reaction rates and activation parameters for the electron transfer processes of this compound are not extensively available in the current body of scientific literature. However, the general behavior of diphenoquinones, a class to which this compound belongs, indicates that they undergo rapid and reversible reduction processes. nih.govresearchgate.net Electrochemical studies, such as cyclic voltammetry, have been employed to probe the redox characteristics of these molecules.

For this compound, two reversible one-electron transfer steps have been identified, occurring at standard potentials of -0.53 V and -0.92 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net The steric hindrance provided by the tert-butyl groups at the 3,3',5,5'-positions enhances the stability of the molecule, preventing common side reactions like hydration and dimerization that can occur in unsubstituted diphenoquinones. nih.govresearchgate.net This stability is crucial for maintaining the reversibility of the redox reactions.

The rate of electron transfer in these systems is influenced by factors such as the solvent, the nature of the electrode surface, and the temperature. While specific activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) values for this compound have not been reported, it is understood that these parameters are critical in defining the kinetics of the redox process. The activation energy represents the minimum energy required for the electron transfer to occur, while the enthalpy and entropy of activation provide insight into the changes in heat content and disorder, respectively, during the formation of the transition state.

To provide a comparative context, studies on other quinone derivatives have shown how substituents can influence activation parameters. For instance, in the reaction of substituted 1,4-benzoquinones with hydrogen peroxide, electron-withdrawing substituents were found to decrease the activation energy, whereas electron-donating groups increased it. While this is a different type of reaction, it highlights the principle that the electronic nature of substituents significantly impacts reaction kinetics.

Interactive Data Table: Electrochemical Potentials of this compound researchgate.net

| Redox Process | Standard Potential (E⁰ vs. SCE) |

| First Electron Transfer | -0.53 V |

| Second Electron Transfer | -0.92 V |

Note: This data is specific to this compound.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process in the redox chemistry of many organic molecules, including quinones. In PCET, the transfer of an electron is coupled to the transfer of a proton. This coupling can occur through various mechanisms, which are broadly categorized as stepwise or concerted. In a stepwise mechanism, the electron and proton transfer in separate, sequential steps (electron transfer followed by proton transfer, ET-PT, or proton transfer followed by electron transfer, PT-ET). In a concerted mechanism, the electron and proton are transferred in a single kinetic step.

The specific PCET mechanisms for this compound have not been explicitly detailed in published research. However, the general principles of PCET in quinone systems can be applied to understand its potential behavior. The operating PCET mechanism is highly dependent on factors such as the pH of the solution, the nature of the solvent, and the presence of proton donors or acceptors.

In aprotic solvents, where proton availability is limited, the reduction of a diphenoquinone would likely proceed through two distinct one-electron transfers, forming a radical anion and then a dianion. In the presence of proton sources, the reaction pathway can become more complex, involving protonation of the reduced species. The large tert-butyl groups on this compound may sterically hinder the access of protons to the carbonyl groups, potentially influencing the rates and mechanisms of protonation.

Effects of Ion Association on Electron Transfer Rates

The rate of electron transfer in electrochemical systems can be significantly influenced by the formation of ion pairs between the charged redox species and ions from the supporting electrolyte. tdl.orgresearchgate.net This phenomenon, known as ion association, can stabilize the charged intermediates and thereby affect the thermodynamics and kinetics of the electron transfer steps.

For this compound, upon reduction, it forms a radical anion and subsequently a dianion. In solution, these negatively charged species can interact with the cations of the supporting electrolyte (e.g., Li+, Na+, K+, etc.). The strength of this ion pairing depends on several factors, including:

The nature of the cation: Smaller, more charge-dense cations (like Li+) generally form stronger ion pairs than larger, less charge-dense cations (like K+ or tetra-alkylammonium ions).

The solvent: Solvents with high dielectric constants are more effective at solvating ions and reducing the strength of ion pairing. In contrast, in low-dielectric constant solvents, ion pairing is more pronounced.

The structure of the quinone: The distribution of the negative charge on the reduced quinone species will influence the geometry and strength of the ion pair.

The formation of an ion pair can affect the electron transfer rate in several ways. It can alter the reduction potential of the redox couple. For instance, strong ion pairing can stabilize the reduced species, making the reduction occur at a more positive potential. Kinetically, the association of a cation can precede, be concurrent with, or follow the electron transfer step. The reorganization of the solvent shell and the ionic atmosphere around the redox molecule during electron transfer is a key component of the activation barrier, and ion pairing can modify this reorganization energy.

While specific studies on the effects of ion association on the electron transfer rates of this compound are not available, the principles derived from studies on other quinone systems suggest that the choice of supporting electrolyte can be a critical parameter in controlling its electrochemical behavior.

Catalytic Applications in Organic Synthesis

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes are powerful organocatalysts that can induce umpolung (polarity inversion) of aldehydes, generating nucleophilic Breslow intermediates. mdpi.comnih.gov In the presence of an external oxidant like DPQ, this intermediate is oxidized to an electrophilic acyl azolium species. mdpi.comnih.gov This highly reactive intermediate can then be trapped by various nucleophiles, enabling a wide range of synthetic transformations under mild, transition-metal-free conditions. nih.govorganic-chemistry.org

NHC-catalyzed oxidative esterification represents a direct method for converting aldehydes into esters. In these reactions, DPQ serves as an efficient terminal oxidant. nih.gov The process involves the formation of the acyl azolium intermediate, which is then intercepted by an alcohol nucleophile to yield the corresponding ester. nih.gov This methodology is notable for its broad substrate scope, accommodating various aromatic, α,β-unsaturated, and aliphatic aldehydes. nih.govrsc.org

A key application of this method is the synthesis of activated esters, such as hexafluoroisopropyl esters, which are valuable for subsequent in situ amide bond formation. organic-chemistry.orgorganic-chemistry.org The reaction demonstrates high chemoselectivity, preferentially acylating alcohols even in the presence of more nucleophilic amines. organic-chemistry.org Quantum chemical calculations have suggested that the NHC catalyst enhances the nucleophilicity of the alcohol through strong hydrogen bonding, contributing to this selectivity. organic-chemistry.org

Table 1: NHC-Catalyzed Oxidative Esterification of Aldehydes using DPQ Reaction conditions typically involve an NHC precatalyst, a base, and DPQ in a suitable organic solvent.

| Aldehyde Entry | Alcohol | Product | Yield (%) |

| Cinnamaldehyde | Benzyl alcohol | Benzyl cinnamate | 95 |

| 4-Methoxybenzaldehyde | Benzyl alcohol | Benzyl 4-methoxybenzoate | 98 |

| 2-Naphthaldehyde | Benzyl alcohol | Benzyl 2-naphthoate | 92 |

| Benzaldehyde | Methanol | Methyl benzoate | 91 |

| Hexanal | Methanol | Methyl hexanoate | 91 |

The same NHC-catalysis and DPQ-oxidation strategy can be applied to the synthesis of acyl azides from aldehydes. organic-chemistry.org This transition-metal-free organocatalytic system provides a mild pathway for oxidative azidation. organic-chemistry.org In this transformation, trimethylsilyl (B98337) azide (B81097) (TMSN₃) is typically employed as the azide source. organic-chemistry.org The NHC-generated acyl azolium intermediate reacts with the azide anion to form the acyl azide product. organic-chemistry.org These products are versatile synthetic intermediates, notably used in the Curtius rearrangement to produce isocyanates and subsequently carbamates, ureas, or amides. organic-chemistry.org

Table 2: NHC-Catalyzed Oxidative Azidation of Aldehydes using DPQ Reaction conditions involve an NHC precatalyst, a base, TMSN₃, and DPQ.

DPQ facilitates the direct oxidative N-acylation of primary amides with aldehydes, catalyzed by NHCs. organic-chemistry.org This reaction provides an efficient route for the synthesis of various imides, including N-sulfonylcarboxamides and dicarboxyimides. organic-chemistry.org The process involves the reaction of an aldehyde with the NHC catalyst and DPQ to form the acyl azolium intermediate, which then acylates the primary amide. The reaction proceeds in the presence of an azolium salt precatalyst and an inorganic base. organic-chemistry.org

Table 3: Direct Oxidative N-Acylation of Amides using DPQ The reaction couples various aldehydes with primary amides in the presence of an NHC catalyst and DPQ.

| Aldehyde | Amide | Product | Yield (%) |

| Benzaldehyde | Benzamide | N-Benzoylbenzamide | 85 |

| 4-Methylbenzaldehyde | p-Toluenesulfonamide | N-(4-Methylbenzoyl)-p-toluenesulfonamide | 82 |

| Cinnamaldehyde | Acetamide | N-Cinnamoylacetamide | 78 |

| Benzaldehyde | Succinimide | N-Benzoylsuccinimide | 90 |

3,3',5,5'-Tetra-tert-butyldiphenoquinone acts as a potent electron acceptor in the oxidative dimerization of a broad range of functionalized Grignard compounds. organic-chemistry.org This method allows for the coupling of various organomagnesium reagents. A significant feature of this reaction is that the oxidative dimerization of alkenylmagnesium reagents proceeds with complete retention of the double bond stereochemistry. organic-chemistry.org This stereospecificity is crucial for the synthesis of complex molecules where the geometry of carbon-carbon double bonds is critical.

Table 4: Oxidative Dimerization of Grignard Reagents using DPQ DPQ is used as an oxidant to couple Grignard reagents.

| Grignard Reagent | Dimerized Product | Yield (%) |

| (E)-Hex-1-enylmagnesium bromide | (1E,1'E)-Dodeca-1,11-diene | 85 |

| Phenylmagnesium bromide | Biphenyl | 90 |

| 4-Methoxyphenylmagnesium bromide | 4,4'-Dimethoxybiphenyl | 88 |

| 2-Thienylmagnesium bromide | 2,2'-Bithiophene | 82 |

While DPQ is primarily known as a stoichiometric oxidant in NHC catalysis, its properties also allow for its integration into cooperative catalytic systems. For instance, a photocatalytic system using DPQ and air has been developed for the oxidative photocyclization of stilbenes to phenacenes. researchgate.net Although this specific example does not directly involve NHC catalysis, it highlights the potential of DPQ to participate in photoredox cycles. Merging NHC catalysis with photoredox catalysis is a burgeoning field aimed at developing novel transformations. nih.govresearchgate.net In such systems, a photocatalyst can regenerate the active oxidant, allowing it to be used in catalytic amounts. The development of a cooperative system where a photocatalyst continuously reoxidizes the reduced form of DPQ could, in principle, allow for NHC-catalyzed oxidative transformations using only a catalytic amount of DPQ with air as the terminal oxidant.

The use of chiral NHCs in combination with DPQ enables asymmetric catalytic transformations. researchgate.netresearchgate.net An example is the asymmetric construction of cyclopentenones from the reaction of enals with α-diketones. organic-chemistry.org In this process, a chiral triazolium salt is used as the NHC precatalyst, and DPQ serves as the oxidant. The reaction proceeds with high diastereoselectivity and enantioselectivity, tolerating substrates with both aromatic and aliphatic groups. organic-chemistry.org The enantioselectivity is believed to be determined during the oxidation of the Breslow intermediate by the external quinone oxidant. researchgate.net

Table 5: Asymmetric Annulation of Enals and α-Diketones Catalyzed by a chiral NHC with DPQ as the oxidant.

| Enal | α-Diketone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cinnamaldehyde | Benzil | >20:1 | 96 |

| (E)-3-(4-Chlorophenyl)acrylaldehyde | Benzil | >20:1 | 97 |

| (E)-3-Phenylbut-2-enal | 1,2-Di(pyridin-2-yl)ethane-1,2-dione | >20:1 | 95 |

| (E)-Hex-2-enal | Benzil | >20:1 | 92 |

Function as an Organic Oxidant in Transition Metal-Free Catalysis

This compound (DPQ) serves as a potent organic oxidant in a variety of transition metal-free catalytic systems. organic-chemistry.org It functions as a two-electron acceptor, being reduced to 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl, a product that can be easily separated from the reaction mixture. organic-chemistry.orgresearchgate.net A key advantage of DPQ over other oxidants like benzoquinone is the non-nucleophilic character of its reduced form, which prevents interference with electrophilic species in the reaction. organic-chemistry.org The reduced biphenol can also be re-oxidized using oxygen, allowing for catalytic use of DPQ with oxygen as the terminal oxidant. organic-chemistry.org

DPQ has been effectively employed in cooperative catalysis with N-heterocyclic carbenes (NHCs). organic-chemistry.org This organocatalytic system facilitates various oxidative transformations of aldehydes under mild, transition metal-free conditions. Research has demonstrated its utility in the following reactions:

Oxidative Esterification: NHCs catalyze the oxidative esterification of diverse aldehydes using DPQ as the oxidant, yielding hexafluoroisopropyl esters. These products are valuable active esters for subsequent in situ amide bond formation. organic-chemistry.org

Oxidative Azidation: The combination of NHC catalysis and DPQ as the oxidant enables the mild oxidative azidation of aldehydes. organic-chemistry.org

Oxidative Acylation: Cooperative carbene catalysis with DPQ allows for the selective oxidative acylation of alcohols with aldehydes, even in the presence of sensitive functional groups like amines. organic-chemistry.org

Oxidative N-Acylation: The direct oxidative N-acylation of primary amides with various aldehydes has been achieved using an azolium salt, an inorganic base, and DPQ as the oxidant. This method provides an efficient route to synthesize dicarboxyimides, N-sulfonylcarboxamides, and N-sulfinylcarboxamides in good yields. organic-chemistry.org

These applications underscore the role of DPQ as a versatile and efficient oxidant for organocatalytic, transition metal-free transformations. organic-chemistry.org

Photochemical Applications

A notable photochemical application of this compound (DPQ) is its use in a mild and efficient organic photocatalytic system for the oxidative photocyclization of stilbenes to produce phenacenes. thieme-connect.de This process, which utilizes DPQ in the presence of air as the terminal oxidant, provides a valuable method for synthesizing polycyclic aromatic hydrocarbons like guidechem.comphenacene and researchgate.netphenacene, which are semiconductors used in organic electronic devices. thieme-connect.de

The reaction proceeds by irradiating a solution of the stilbene (B7821643) derivative and a catalytic amount of DPQ, which is open to the air. thieme-connect.de The process has been demonstrated to be effective using both a high-pressure mercury lamp and natural sunlight as the light source. thieme-connect.de For example, the synthesis of guidechem.comphenacene from 1,2-dinaphthylethene in chloroform (B151607) was achieved with high yield and purity. thieme-connect.de The reaction mechanism involves the photochemical cyclization of the stilbene to an unstable dihydrophenanthrene intermediate, which is then oxidized by DPQ to form the stable phenacene product. The reduced DPQ is subsequently re-oxidized by atmospheric oxygen, completing the catalytic cycle.

Detailed research findings for the synthesis of phenacenes using the DPQ-air photocatalytic system are presented below. thieme-connect.de

| Starting Material | Product | Light Source | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Dinaphthylethene | guidechem.comPhenacene (Picene) | 400 W Hg Lamp | 8 hours | High Yield | thieme-connect.de |

| 1,2-Dinaphthylethene | guidechem.comPhenacene (Picene) | Sunlight | 7 days | 69% | thieme-connect.de |

| (E)-1,2-di(naphthalen-1-yl)ethene derivative | researchgate.netPhenacene | Sunlight | 7 days | 74% | thieme-connect.de |

Applications in Materials Science and Energy Storage

Development of Electroactive Materials

3,3',5,5'-Tetra-tert-butyldiphenoquinone (often abbreviated as DPQ or TTBDQ) has been investigated for its potential in creating novel electroactive materials. A key feature of this compound is its ability to undergo reversible redox (reduction-oxidation) reactions. Electrochemical studies demonstrate that diphenoquinones can be reduced rapidly and reversibly. nih.govacs.org This process involves the acceptance of electrons to form the corresponding biphenol, a reaction that can be reversed to regenerate the original quinone structure.

Table 1: Electrochemical Process Data for this compound (TTBDQ) This table summarizes the key reversible processes observed in electrochemical analyses of TTBDQ.

| Process Type | Description | Observed Potential Range (vs. reference) |

| Reductive Process | Reduction of TTBDQ to its biphenolate form. | -0.72 V to 0.48 V |

| Oxidative Process | Oxidation of the biphenol form back to TTBDQ. | 0.20 V to -0.38 V |

Note: Potentials are indicative and can vary based on experimental conditions such as solvent and scan rate. Data sourced from electrochemical studies. researchgate.net

Role in Organic Aqueous Redox Flow Batteries (OARFBs)

Quinone-based molecules are considered highly promising candidates for the next generation of energy storage, particularly for Organic Aqueous Redox Flow Batteries (OARFBs). rsc.orgresearchgate.netchemrxiv.org OARFBs are an attractive technology for large-scale, grid-level energy storage due to their potential for low cost, safety, and scalability. sandia.gov Diphenoquinones, including this compound, are of particular interest due to their extended molecular structure, which allows for potentially higher redox potentials compared to simpler benzoquinones. nih.govacs.orgresearchgate.net

The redox potential of a molecule is a critical parameter for battery performance, as it directly influences the cell's output voltage. The structure of this compound allows for significant tuning of this property. The redox potential of quinone-based molecules can be systematically altered by adding different functional groups to the aromatic rings. chemrxiv.orgharvard.edu

Electron-donating groups (like the methyl [-Me] or hydroxyl [-OH] groups) tend to decrease the redox potential. nih.govnih.govresearchgate.net The tert-butyl groups on the DPQ molecule have a mild electron-donating inductive effect, which influences its inherent redox potential.

Electron-withdrawing groups (such as sulfonic acid [-SO₃⁻], cyano [-CN], or nitro [-NO₂] groups) tend to increase the redox potential. nih.govnih.govresearchgate.net

Theoretical and experimental studies have shown that the type, number, and position of these substituents can be used to precisely engineer the electrochemical properties of quinones for battery applications. nih.govnih.gov For instance, introducing sulfonic acid groups could not only raise the redox potential of a diphenoquinone (B1195943) derivative but also significantly enhance its water solubility, a key requirement for OARFBs. Furthermore, the steric hindrance provided by the bulky tert-butyl groups can also impact the redox potential. nih.govnih.gov This tunability provides a clear pathway for designing custom diphenoquinone molecules with optimized potentials for use as either positive (catholyte) or negative (anolyte) electrode materials in a flow battery.

Table 2: Influence of Substituent Groups on Quinone Redox Potential This table outlines the general effects of different functional groups on the redox potential of quinone-based molecules, which is applicable to the structural modification of diphenoquinones.

| Substituent Type | Example Groups | Effect on Redox Potential | Rationale |

| Electron-Donating | -CH₃ (Methyl), -OH (Hydroxyl), -OCH₃ (Methoxy) | Decrease | Increases electron density on the quinone ring, making it easier to oxidize (lose electrons) and harder to reduce (gain electrons). |

| Electron-Withdrawing | -SO₃H (Sulfonic Acid), -CN (Cyano), -NO₂ (Nitro), -F (Fluoro) | Increase | Decreases electron density on the quinone ring, making it harder to oxidize and easier to reduce. |

This information is based on established principles of physical organic chemistry and screening studies of quinone derivatives. nih.govnih.govresearchgate.net

A primary challenge for quinone-based OARFBs is ensuring the chemical stability of the active molecules in an aqueous environment over thousands of charge-discharge cycles. dntb.gov.uaharvard.edu One of the main degradation pathways for quinones in water is through nucleophilic attack by water molecules (hydration), which leads to a loss of active material and battery capacity fade. rsc.org

The molecular architecture of this compound is particularly advantageous in this regard. Research has shown that diphenoquinones that are unsubstituted at the 3, 3', 5, and 5' positions are highly susceptible to reactions like hydration and dimerization. nih.govacs.org By occupying these positions with large, sterically hindering tert-butyl groups, the this compound molecule is physically shielded. These bulky groups act as protective bumpers, blocking water molecules from accessing the reactive sites on the quinone rings. This strategy of using steric hindrance to protect the redox-active core is a key design principle for creating more stable and long-lasting organic molecules for aqueous batteries. researchgate.netnih.gov

Antioxidant Functionality in Material Stabilization (e.g., Dyes, Rubber, Textiles, Petroleum Products)

The antioxidant properties of this compound and its precursor, 4,4'-bis(2,6-di-tert-butylphenol), are widely utilized to prevent the degradation of various materials. The effectiveness of these compounds stems from the sterically hindered phenolic structure, which can readily scavenge free radicals that initiate degradation processes. Tert-butyl phenolic compounds are well-established as antioxidants and UV stabilizers in the manufacturing of plastics, rubber, and petroleum products. mdpi.com

In practice, the reduced form (the biphenol) often acts as the primary antioxidant, while the oxidized quinone form is the resulting product. The diphenoquinone itself can also participate in redox cycles that contribute to material stabilization.

Rubber: In the rubber industry, phenolic antioxidants like 4,4'-bis(2,6-di-tert-butylphenol) are added to prevent oxidative degradation caused by heat and oxygen exposure. This enhances the durability, performance, and lifespan of rubber products.

Textiles and Dyes: this compound is used as an antioxidant to prevent the aging and fading of dyes and textiles, preserving their color and structural integrity over time.

Petroleum Products: While direct use as an additive in final petroleum products is less common, its robust chemical nature is relevant in petrochemical processes. For instance, it has been studied as a comparison for catalysts used in the liquid-phase oxidation of sulfur-containing waste streams from oil processing, demonstrating its stability and activity in industrially relevant conditions. researchgate.net Generally, tert-butylated phenols are used to stabilize fuels and lubricants against oxidation. mdpi.com

The antioxidant mechanism relies on the ability of the corresponding phenolic form to donate a hydrogen atom to a free radical, thereby neutralizing it and stopping the chain reaction of degradation. The bulky tert-butyl groups enhance the stability of the resulting phenoxy radical, preventing it from initiating further unwanted reactions.

Structural Analysis and Conformational Studies

X-ray Crystallographic Investigations

X-ray crystallography offers a definitive method for determining the solid-state structure of 3,3',5,5'-Tetra-tert-butyldiphenoquinone. Studies have revealed that the compound crystallizes in the triclinic space group P-1. researchgate.netnih.gov The asymmetric unit contains one-half of the molecule, with the full molecule being generated by a crystallographic inversion center. researchgate.netnih.gov This indicates that the molecule is centrosymmetric in the crystal lattice.

Key crystallographic data from a representative structure determination are summarized below. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₄₀O₂ |

| Formula Weight | 408.61 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules per Unit Cell (Z) | 1 |

| Goodness-of-fit on F² | 0.932 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0777, wR₂ = 0.1485 |

Analysis of Diphenoquinone (B1195943) Moiety Planarity and Steric Effects of tert-Butyl Groups

A central feature of the molecular structure is the high degree of planarity of the core diphenoquinone moiety. researchgate.net X-ray diffraction data show that this core deviates from planarity by only ±0.016(3) Å. researchgate.netnih.gov This near-planar conformation is characteristic of the extended quinonoid system. acs.org

The four large tert-butyl groups positioned at the 3, 3', 5, and 5' positions exert significant steric influence on the molecule. This steric hindrance is crucial for the stability of the compound, as diphenoquinone derivatives that lack such bulky substituents at these positions are prone to reactions like hydration and dimerization. acs.org The bulky groups effectively shield the reactive sites of the quinone rings, enhancing the molecule's persistence and allowing for its isolation and characterization. While they impose some steric strain, it is not sufficient to force the two quinone rings out of planarity.

Electronic Structure and Potential for Diradical Character

The electronic structure of diphenoquinones can be described by a resonance between a closed-shell quinoidal form and an open-shell diradical form. Molecules with extended quinone structures are considered "pro-aromatic," as the formation of a diradical state can lead to the gain of aromaticity in the constituent rings. rsc.org

Computational and Theoretical Chemistry

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations have been pivotal in elucidating the reaction mechanisms involving 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ). A notable example is its application as an oxidant in N-heterocyclic carbene (NHC)-catalyzed reactions. Theoretical studies have supported the proposed mechanisms of these complex transformations.

In the NHC-catalyzed oxidative acylation of alcohols, quantum chemical calculations have helped to verify the plausibility of the suggested reaction pathway. These calculations typically involve locating the transition states and intermediates along the reaction coordinate to determine the energetic feasibility of the proposed mechanism. For instance, in the cooperative carbene catalysis for the selective oxidative acylation of alcohols with aldehydes, computational studies have substantiated the mechanistic hypothesis. mdpi.com

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure and properties of molecules like this compound. These studies provide a quantitative understanding of the molecule's reactivity and stability.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential elsewhere, guiding the approach of nucleophiles.

While specific, in-depth DFT studies solely focused on the reactivity and stability of this compound are not extensively reported in publicly available literature, the principles of DFT are regularly applied to similar quinone systems to understand their behavior in various chemical environments.

Theoretical Prediction of Electrochemical Properties

The prediction of electrochemical properties, such as redox potentials, is a significant application of theoretical chemistry. For this compound, which is known to undergo reversible two-electron reduction, computational methods can provide valuable estimates of its electrochemical behavior.

DFT calculations, often combined with a continuum solvation model to mimic the solvent environment, can be used to calculate the Gibbs free energy change for the reduction process. This, in turn, allows for the theoretical prediction of the standard reduction potential. These predicted values can then be compared with experimental data obtained from techniques like cyclic voltammetry.

Experimental studies have reported the electrochemical properties of this compound. researchgate.netnih.govresearchgate.net Theoretical predictions, when validated against such experimental data, can then be used to reliably screen other related molecules for desired electrochemical characteristics without the need for extensive experimental work. The accuracy of these predictions is highly dependent on the chosen functional and basis set within the DFT framework.

Virtual Screening Approaches for Material Design

The unique electronic and redox properties of diphenoquinones make them attractive candidates for the design of novel organic materials for applications in electronics and energy storage. Virtual screening, a computational technique that involves the rapid assessment of large libraries of virtual compounds, is a powerful tool in this endeavor.

In the context of material design, virtual screening can be employed to explore the vast chemical space of substituted diphenoquinones, including derivatives of this compound. By systematically modifying the substituents on the diphenoquinone (B1195943) core, it is possible to tune the material's electronic properties, such as the HOMO-LUMO gap, which is critical for applications in organic semiconductors.

Q & A

Q. What are the common synthetic routes for 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DQ)?

DQ is typically synthesized via oxidative coupling of 2,6-di-tert-butylphenol. A scalable method employs alkali-promoted Cu–Mg–Al hydrotalcites as recyclable heterogeneous catalysts under molecular oxygen, achieving high selectivity and yield . Challenges include handling crystalline precipitation during reactions, which complicates NMR analysis (e.g., δ = 1.35 ppm for tert-butyl groups and 7.82 ppm for aromatic protons in CD3CN) .

Q. What is the role of DQ in organocatalytic reactions?

DQ acts as a stoichiometric oxidant in N-heterocyclic carbene (NHC)-catalyzed processes, enabling enantioselective transformations. For example, it facilitates dynamic kinetic resolution in asymmetric acylation of hydroxyphthalides and supports [10 + 2] or [14 + 2] cycloadditions by oxidizing NHC-bound intermediates . Its redox potential stabilizes reactive intermediates like acyl azolium species, critical for bond-forming steps .

Q. How is DQ characterized in reaction mixtures?

DQ’s tert-butyl groups and aromatic protons are identifiable via <sup>1</sup>H NMR (δ = 1.35 ppm, s, 36H; δ = 7.82 ppm, s, 4H in CD3CN). However, its low solubility often leads to precipitation, necessitating alternative quantification methods (e.g., gravimetric analysis or HPLC) .

Q. What are standard reaction conditions for DQ-mediated oxidations?

Optimized conditions include:

Q. In which reaction types is DQ most effective?

DQ excels in oxidative N-acylation, enantioselective macrolactonization, and radical-mediated couplings. For example, it enables direct N-acylation of amides with aldehydes to form N-sulfonylcarboxamides and dicarboxyimides in >80% yield .

Advanced Research Questions

Q. How can precipitation of DQ during reactions be mitigated for accurate analysis?

DQ’s crystallization from polar solvents (e.g., acetonitrile) disrupts real-time monitoring. Strategies include:

- Switching to mixed solvents (e.g., toluene:n-heptane) to enhance solubility.

- Quenching reactions at intervals to isolate intermediates.

- Using alternative oxidants (e.g., TEMPO) for soluble intermediates .

Q. What kinetic insights govern DQ’s performance in NHC catalysis?

In [10 + 2] cycloadditions, the reaction exhibits first-order dependence on the NHC catalyst (e.g., C22) and zero-order dependence on substrates (e.g., fluorinated polycycles), suggesting rate-limiting oxidation of the Breslow intermediate by DQ .

Q. How do solvent and base choice impact enantioselectivity in DQ-mediated reactions?

Q. What mechanistic role does DQ play in radical catalysis?

DQ participates in single-electron transfer (SET) processes, oxidizing Breslow intermediates to generate radical species. For instance, in NHC-catalyzed reductive homo-coupling of nitroethylenes, DQ acts as an electron acceptor, enabling radical anion formation .

Q. How do electronic effects of substrates influence enantioselectivity?

Electron-withdrawing groups (e.g., –NO2 on cinnamaldehyde) reduce enantioselectivity by destabilizing transition states, while electron-donating groups (e.g., –OMe, –NMe2) enhance stereocontrol .

Q. What is DQ’s role in proton-coupled electron transfer (PCET)?

In oxidative coupling of 2,6-di-tert-butylphenol, DQ facilitates PCET by abstracting protons and electrons simultaneously, promoting dimerization to form diphenoquinones. Computational studies suggest a concerted mechanism with a low energy barrier .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.